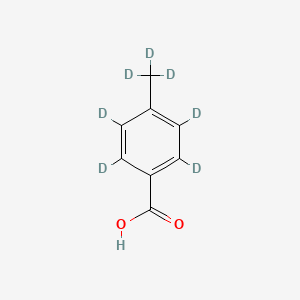

p-Toluic acid-d7

CAS No.:

Cat. No.: VC16640152

Molecular Formula: C8H8O2

Molecular Weight: 143.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8O2 |

|---|---|

| Molecular Weight | 143.19 g/mol |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzoic acid |

| Standard InChI | InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |

| Standard InChI Key | LPNBBFKOUUSUDB-AAYPNNLASA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

p-Toluic acid-d7 (CAS 1219798-76-1) is a deuterated analog of p-toluic acid, where seven hydrogen atoms are substituted with deuterium. Its molecular weight is 136.148 g/mol, and the isotopic enrichment typically exceeds 98 atom % D . The compound retains the core structure of 4-methylbenzoic acid, with a carboxylic acid group at the para position relative to the methyl substituent. Spectroscopic analyses, including FT-IR and FT-Raman, confirm the preservation of functional groups while highlighting isotopic shifts in vibrational modes .

Table 1: Physicochemical Properties of p-Toluic Acid-d7

Spectroscopic and Computational Insights

Density functional theory (DFT) calculations align with experimental FT-IR and FT-Raman data, revealing distinct C–D stretching vibrations at 2,100–2,300 cm⁻¹ . Nuclear magnetic resonance (NMR) studies further corroborate the deuteration pattern, with diminished proton signals corresponding to substituted positions. The InChI key LPNBBFKOUUSUDB-UHFFFAOYSA-N facilitates database interoperability for this compound .

Synthesis and Isotopic Labeling Strategies

Deuteration Techniques

Deuterium incorporation into p-toluic acid typically employs acid-catalyzed exchange reactions or reductive deuteration using deuterated reagents. For example, exposure to D₂O in the presence of Pt or Pd catalysts under controlled pH conditions yields high isotopic purity . Alternative routes involve synthesizing the compound from deuterated precursors, such as toluene-d₈, followed by oxidation to introduce the carboxylic acid group .

Purification and Quality Control

High-performance liquid chromatography (HPLC) with UV detection ensures purity levels >95%, as mandated for pharmacokinetic tracers . Mass spectrometry (MS) validates isotopic enrichment, with characteristic [M+D]⁺ ions at m/z 137.155 in positive-ion mode .

Applications in Pharmaceutical and Environmental Research

Pharmacokinetic Tracers

Deuteration alters the metabolic stability of p-toluic acid, prolonging its half-life in vivo. Russak et al. (2019) demonstrated that deuterated analogs exhibit reduced cytochrome P450-mediated oxidation, enabling precise quantification of drug metabolites in plasma . This property is exploited in the synthesis of para-aminomethylbenzoic acid (PAMBA), a hemostatic agent, where p-toluic acid-d7 serves as a stable intermediate .

Environmental Biotransformation Studies

Under anoxic conditions, p-toluic acid-d7 undergoes microbial degradation in estuarine sediments, with degradation rates influenced by headspace gas composition. CO₂ atmospheres accelerate biotransformation compared to N₂/H₂ environments, highlighting its role in studying anaerobic microbial consortia .

Analytical Chemistry Applications

In capillary zone electrophoresis, p-toluic acid-d7 enhances the sensitivity of 2,3-dihydroxybenzoic acid detection by acting as a stacking agent, reducing limits of detection to sub-µM concentrations .

Future Directions and Research Gaps

While p-toluic acid-d7 is well-characterized in drug metabolism, its potential in environmental tracer studies remains underexplored. Future research could investigate its partitioning behavior in aquatic systems or its role in elucidating aromatic compound degradation pathways in extremophiles. Additionally, advancing synthetic methods to achieve site-specific deuteration may enhance its utility in mechanistic studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume